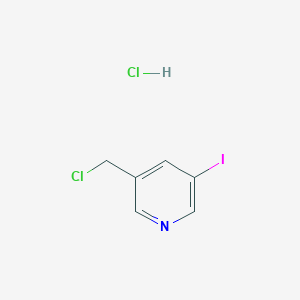

![molecular formula C11H11NO5 B1291048 3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 916766-99-9](/img/structure/B1291048.png)

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

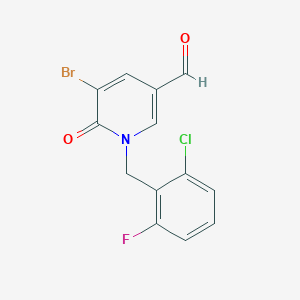

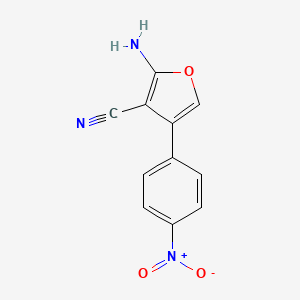

“3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a unique chemical compound with the empirical formula C11H11NO5 . It has a molecular weight of 237.21 .

Molecular Structure Analysis

The SMILES string of this compound isOC(=O)c1cc(O)cc(NC(=O)OCC=C)c1 . This indicates that the compound contains a benzoic acid group (OC(=O)c1cc(O)cc(NC(=O)OCC=C)c1) with an amino group (NC(=O)OCC=C) attached to it.

Aplicaciones Científicas De Investigación

Antibiotic Production

The compound is a precursor of mC7N units in ansamycin and mitomycin antibiotics . The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is reviewed . The AHBA synthase gene also serves as a useful tool in the genetic screening for new ansamycins and other AHBA-derived natural products .

Biosynthesis Pathway

The aminoshikimate pathway of formation of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of ansamycin and other antibiotics, is a key part of the biosynthesis process . This pathway involves genes for kanosamine formation, which have been recruited from other genomes, to provide a nitrogenous precursor .

Enzyme Research

The terminal enzyme of AHBA formation, which catalyzes the aromatization of 5-deoxy-5-amino-3-dehydroshikimic acid, has been purified to homogeneity from Amycolatopsis mediterranei . The enzyme-bound pyridoxal phosphate forms a Schiff’s base with the amino group of 5-deoxy-5-amino-3-dehydroshikimic acid and catalyzes both an a, -dehydration and a stereospecific 1,4-enolization of the substrate .

Genetic Studies

Inactivation of the gene encoding AHBA synthase in the A. mediterranei genome results in loss of rifamycin formation; production of the antibiotic is restored when the mutant is supplemented with AHBA . This makes it a valuable tool for genetic studies.

Environmental Research

Antioxidant Properties

Safety and Hazards

Propiedades

IUPAC Name |

3-hydroxy-5-(prop-2-enoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-2-3-17-11(16)12-8-4-7(10(14)15)5-9(13)6-8/h2,4-6,13H,1,3H2,(H,12,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOCYAGTJQROGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640482 |

Source

|

| Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Allyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |

CAS RN |

916766-99-9 |

Source

|

| Record name | 3-Hydroxy-5-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl] (morpholino)methanone](/img/structure/B1290971.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)